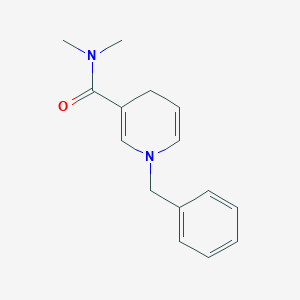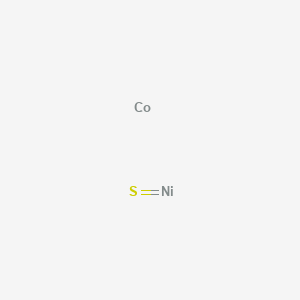
Cobalt--sulfanylidenenickel (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–sulfanylidenenickel (1/1) is a coordination compound that features a unique combination of cobalt and nickel atoms. This compound is of significant interest due to its potential applications in various fields, including energy storage, catalysis, and materials science. The presence of both cobalt and nickel in the compound allows it to exhibit unique chemical and physical properties that are not found in compounds containing only one of these metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–sulfanylidenenickel (1/1) can be synthesized using various methods. One common approach is the hydrothermal synthesis method, which involves reacting cobalt and nickel salts with sulfur sources under high temperature and pressure conditions. For example, a mixture of cobalt nitrate, nickel nitrate, and thiourea can be heated in an autoclave at 180°C for 24 hours to produce the desired compound .
Industrial Production Methods
In an industrial setting, the production of cobalt–sulfanylidenenickel (1/1) may involve large-scale hydrothermal synthesis or other scalable methods such as chemical vapor deposition (CVD) or sol-gel processes. These methods allow for the controlled production of the compound with high purity and yield, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cobalt–sulfanylidenenickel (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand substitution reactions often involve the use of ligands such as ammonia, phosphines, or thiols under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or higher oxidation state complexes, while reduction may produce lower oxidation state species or elemental metals.
Scientific Research Applications
Cobalt–sulfanylidenenickel (1/1) has a wide range of scientific research applications:
Energy Storage: The compound is used as an electrode material in supercapacitors and batteries due to its high conductivity and electrochemical stability.
Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Materials Science: The compound is used in the synthesis of advanced materials with unique magnetic, electronic, and optical properties.
Biomedicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which cobalt–sulfanylidenenickel (1/1) exerts its effects depends on its specific application:
Energy Storage: In supercapacitors, the compound facilitates rapid electron and ion transfer, enhancing energy storage capacity and efficiency.
Catalysis: The compound’s catalytic activity is attributed to the synergistic effects of cobalt and nickel, which provide multiple active sites for chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cobalt–sulfanylideneiron (1/1): Similar in structure but contains iron instead of nickel.
Nickel–sulfanylideneiron (1/1): Contains iron and nickel, but lacks cobalt.
Cobalt–sulfanylidenezinc (1/1): Contains zinc instead of nickel.
Uniqueness
Cobalt–sulfanylidenenickel (1/1) is unique due to the combination of cobalt and nickel, which imparts distinct electrochemical and catalytic properties. This combination allows for enhanced performance in applications such as energy storage and catalysis compared to compounds containing only one of these metals .
Properties
CAS No. |
59217-83-3 |
|---|---|
Molecular Formula |
CoNiS |
Molecular Weight |
149.69 g/mol |
IUPAC Name |
cobalt;sulfanylidenenickel |
InChI |
InChI=1S/Co.Ni.S |
InChI Key |
KAEHZLZKAKBMJB-UHFFFAOYSA-N |
Canonical SMILES |
S=[Ni].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



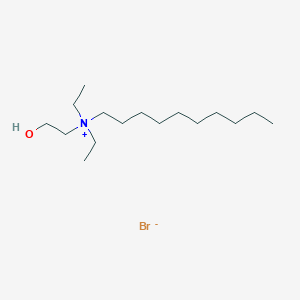
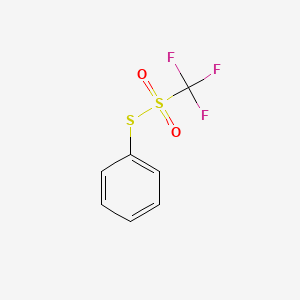

![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
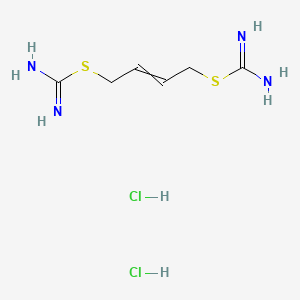
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)



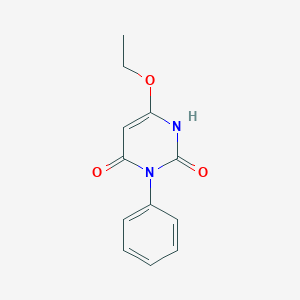
phosphanium iodide](/img/structure/B14613819.png)

